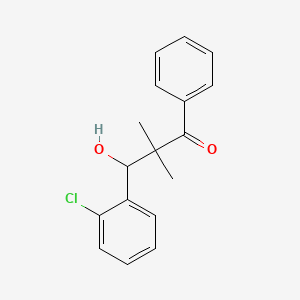
3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “NIOSH/UG9366300” is known as Tetraisopropylstannane. It is a chemical compound that contains tin and is used primarily in laboratory settings. This compound is recognized for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraisopropylstannane can be synthesized through the reaction of tin tetrachloride with isopropyl magnesium chloride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate.
Industrial Production Methods
In industrial settings, Tetraisopropylstannane is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and maintaining specific reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraisopropylstannane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic halides can be used as reagents in substitution reactions.
Major Products Formed
Oxidation: Tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different organic groups.
Applications De Recherche Scientifique
Tetraisopropylstannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development and delivery.
Industry: Used in the production of various tin-based materials and compounds.
Mécanisme D'action
Tetraisopropylstannane exerts its effects through interactions with various molecular targets. The tin atom in the compound can form bonds with other atoms and molecules, facilitating various chemical reactions. The pathways involved include the formation and breaking of chemical bonds, leading to the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethyltin
- Tetraethyltin
- Tetrabutyltin
Uniqueness
Tetraisopropylstannane is unique due to its specific structure and reactivity. The presence of isopropyl groups provides distinct steric and electronic properties, making it suitable for specific applications that other organotin compounds may not be able to achieve.
Propriétés
Numéro CAS |
75990-55-5 |
|---|---|
Formule moléculaire |
C17H17ClO2 |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,15(19)12-8-4-3-5-9-12)16(20)13-10-6-7-11-14(13)18/h3-11,16,20H,1-2H3 |
Clé InChI |
DMVGZLXFGBUKJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=CC=C1Cl)O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



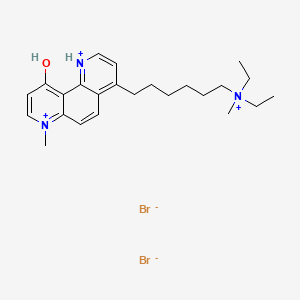
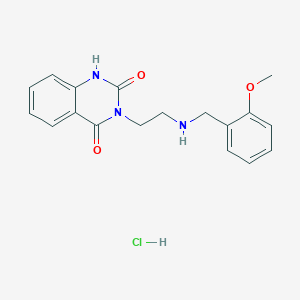





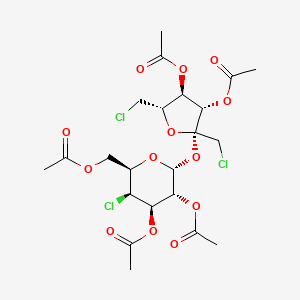
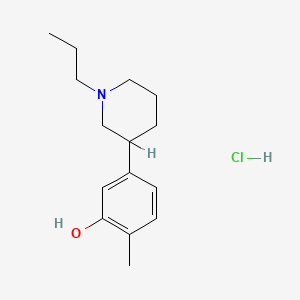
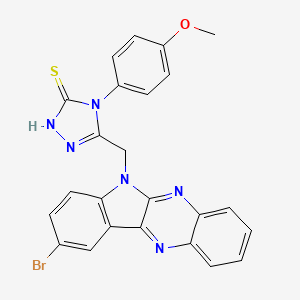
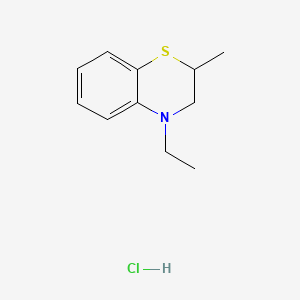
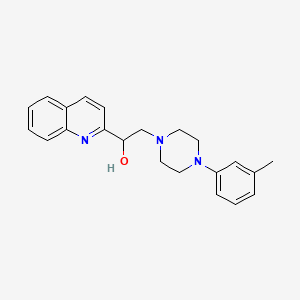
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)
